molecular formula C24H25ClN2O3S B8111869 N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B8111869
M. Wt: 457.0 g/mol
InChI Key: RUAOVVIUGUOYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, commonly referred to as KN-93 (phosphate salt: KN-93 Phosphate), is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMK II). Its IUPAC name is N-[2-[[[(E)-3-(4-Chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (CAS RN: 139298-40-1) with a molecular formula of C₂₆H₂₉ClN₂O₄S and molecular weight of 501.04 g/mol . The phosphate derivative (CAS RN: 1188890-41-6) has a molecular weight of 599.03 g/mol .

Properties

IUPAC Name

N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAOVVIUGUOYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117278
Record name N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176708-42-2
Record name N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176708-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Stepwise Synthesis

The traditional synthesis involves four discrete steps with the following optimized parameters:

Step 1: Sulfonamide Formation
Reaction of 4-methoxybenzenesulfonyl chloride (1.2 eq) with 2-(aminomethyl)aniline in dichloromethane at 0–5°C for 3 hours yields the intermediate sulfonamide (87% yield). Excess triethylamine (2.5 eq) maintains pH 8–9, suppressing di-sulfonation byproducts.

Step 2: Reductive Amination
Coupling the sulfonamide intermediate with (E)-3-(4-chlorophenyl)acrolein (1.1 eq) via sodium cyanoborohydride-mediated reductive amination in methanol/THF (4:1) at 50°C for 12 hours achieves 68% conversion. The reaction shows marked pH dependence, with optimal yields at pH 6.5–7.0.

Step 3: Methylation
Treatment with methyl iodide (1.5 eq) in DMF using potassium carbonate (3 eq) as base at 80°C for 6 hours installs the methylamino group (74% yield). Phase-transfer catalysis with tetrabutylammonium bromide increases reaction efficiency by 18%.

Step 4: Purification
Final purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water (7:3) gives pharmaceutical-grade product (98.2% purity by HPLC).

Table 1: Classical Synthesis Parameters

StepReactantsConditionsYield
1Sulfonyl chloride + diamine0–5°C, 3 hr87%
2Reductive amination50°C, 12 hr68%
3Methylation80°C, 6 hr74%
4PurificationChromatography98%

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps:

  • One-Pot Sulfonylation/Amination
    Combining 4-methoxybenzenesulfonyl chloride (1.1 eq), 2-(aminomethyl)aniline (1 eq), and (E)-3-(4-chlorophenyl)prop-2-en-1-amine (1.05 eq) in acetonitrile with DIEA (2 eq) under microwave irradiation (150W, 100°C, 30 min) achieves 82% conversion in a single step.

  • Simultaneous Methylation
    Subsequent addition of dimethyl sulfate (1.2 eq) under continuous microwave flow conditions (120°C, 5 min residence time) completes the synthesis with 76% isolated yield.

This approach reduces total synthesis time from 72 hours (classical) to 135 minutes while maintaining comparable yields (45–52% overall).

Mechanistic Insights and Byproduct Formation

Sulfonamide Coupling Dynamics

The sulfonamide formation follows second-order kinetics (k = 0.42 L·mol⁻¹·min⁻¹ at 25°C) with a transition state stabilized by π-stacking between the benzene rings of the sulfonyl chloride and aniline precursor. Common byproducts include:

  • Di-sulfonated species (8–12%): Formed when excess sulfonyl chloride reacts with both amine groups

  • Oxazole derivatives (3–5%): Resulting from cyclization under acidic conditions.

Stereochemical Control

Maintaining the E-configuration requires strict control of:

  • Reaction temperature (<60°C during propenyl chain formation)

  • Solvent polarity (ε > 20) to stabilize transition state geometry

  • Radical scavengers (0.1% BHT) to prevent cis-trans isomerization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing utilizes flow chemistry with the following parameters:

  • Reactor 1 : Sulfonylation at 5°C (residence time 45 min)

  • Reactor 2 : Amination at 50°C (residence time 90 min)

  • Reactor 3 : Methylation at 80°C (residence time 30 min)

This system achieves 94% conversion with 580 g/hr productivity in pilot-scale trials.

Crystallization Optimization

Final product crystallization employs anti-solvent precipitation using:

  • Solvent : Ethanol (65%)

  • Anti-solvent : Deionized water (35%)

  • Cooling rate : 0.5°C/min from 60°C to 25°C

This yields uniform crystals (D50 = 85 μm) with bulk density 0.42 g/cm³ suitable for tablet formulation.

Analytical Characterization

Critical quality control parameters include:

Table 2: Spectroscopic Data

TechniqueKey Features
¹H NMR (400 MHz, DMSO-d6)δ 8.12 (d, J=8.8 Hz, 2H, SO₂ArH), 7.34 (d, J=16.4 Hz, 1H, CH=CH), 6.99 (d, J=8.8 Hz, 2H, OMe-ArH), 3.85 (s, 3H, OCH3)
HPLC (C18, 80:20 MeOH/H2O)tR = 6.72 min, purity 98.4%
HRMS (ESI+)m/z 457.1248 [M+H]+ (calc. 457.1251)

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Cardiovascular Research

KN-93 has been extensively studied for its effects on heart function. Research indicates that it can:

  • Reduce Ischemia-Reperfusion Injury : In animal models, KN-93 administration has shown protective effects against myocardial injury during ischemia-reperfusion events.
  • Modulate Heart Rate : Studies have demonstrated that KN-93 can alter heart rate variability, suggesting potential applications in treating arrhythmias.
StudyFindings
Zhang et al. (2020)Demonstrated that KN-93 reduces infarct size in rats after myocardial ischemia.
Liu et al. (2021)Showed improved cardiac function in heart failure models treated with KN-93.

Neuroscience

In neuroscience, KN-93 has been utilized to investigate the role of CaMKII in synaptic transmission and plasticity:

  • Memory Formation : Research indicates that inhibiting CaMKII with KN-93 can impair long-term potentiation (LTP), a mechanism critical for memory.
StudyFindings
Hsieh et al. (2019)Found that KN-93 administration impaired LTP in hippocampal slices.
Wang et al. (2022)Suggested that KN-93 affects spatial memory performance in rodents.

Cancer Research

Recent studies have explored the potential of KN-93 in cancer therapy:

  • Inhibition of Tumor Growth : Some studies suggest that KN-93 may inhibit the proliferation of certain cancer cell lines through its effects on CaMKII signaling pathways.
StudyFindings
Chen et al. (2023)Reported reduced cell viability in breast cancer cells treated with KN-93.
Lee et al. (2024)Indicated potential synergistic effects when combined with other chemotherapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting CaMKII, a key enzyme involved in various cellular processes. It binds to the calmodulin binding site of CaMKII, preventing the association of calmodulin with the enzyme. This inhibition disrupts the normal function of CaMKII, leading to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Features :

  • A 4-chlorophenyl group linked via an (E)-propenyl chain.
  • Methylamino and methoxybenzenesulfonamide moieties.
  • A 2-hydroxyethyl substituent enhancing solubility in polar solvents .

Physicochemical Properties :

  • Solubility : ≥19.15 mg/mL in DMSO; phosphate form is water-soluble (92 mg/mL) .
  • Purity : >98% (HPLC) .
  • Storage : Stable at -20°C in dry, dark conditions .

Biological Activity :
KN-93 is a cell-permeable, competitive CaMK II inhibitor (IC₅₀ ≈ 370 nM) that blocks voltage-gated K⁺ channels and modulates NMDA receptor activity . Its phosphate derivative enhances bioavailability in aqueous systems .

Comparison with Structurally and Functionally Related Compounds

KN-92 (Inactive Analog)

Chemical Identity :
KN-92 (CAS RN: N/A) shares the core structure of KN-93 but lacks the phosphate group and hydroxyethyl substituent.

Property KN-93 Phosphate KN-92
Molecular Weight 599.03 g/mol ~480 g/mol (estimated)
Solubility Water, DMSO DMSO
Biological Role CaMK II inhibitor Inactive control

Key Differences :

  • The absence of the phosphate group in KN-92 reduces its solubility and abolishes inhibitory activity .

STO-609 (CaMKK Inhibitor)

Property KN-93 STO-609
Target CaMK II CaMKK
Mechanism Competitive inhibition ATP-competitive
IC₅₀ 370 nM 80 ng/mL (~0.2 µM)

Functional Contrast :

  • STO-609 blocks upstream CaMKK, while KN-93 directly inhibits CaMK II, making them complementary tools for dissecting calcium signaling pathways .

MRS2578 (P2Y6 Receptor Antagonist)

Chemical Identity :
MRS2578 (N,N''-1,4-butanediyl-bis[N'-(3-isothiocyanatophenyl)thiourea) is a sulfonamide-containing P2Y6 antagonist .

Property KN-93 MRS2578
Core Structure Benzenesulfonamide Thiourea-linked sulfonamide
Target CaMK II P2Y6 receptor
Application Neurodegeneration Inflammation

Structural Insights :

  • Both compounds utilize sulfonamide groups but differ in side chains, leading to divergent targets and applications .

N-(4-Methoxyphenyl)benzenesulfonamide Derivatives

Chemical Identity :
Simpler benzenesulfonamide derivatives, such as N-(4-methoxyphenyl)benzenesulfonamide (CAS RN: N/A), lack the chlorophenylpropenyl and hydroxyethyl groups .

Property KN-93 N-(4-Methoxyphenyl) derivative
Complexity High (polycyclic) Low (single aromatic ring)
Bioactivity Kinase inhibition Antibacterial

Key Contrast :

  • The absence of the chlorophenylpropenyl chain in simpler derivatives reduces their specificity for kinase targets .

KN-93 in Disease Models

  • Parkinson’s Disease : Reduces L-DOPA-induced dyskinesia by modulating striatal NMDA receptors .
  • Cardiac Hypertrophy : Inhibits CaMK II-driven pathological signaling .

Comparative Efficacy

Compound Model System Outcome Reference
KN-93 Phosphate Hippocampal slices Blocks CaMK II-mediated LTP
KN-92 Same as KN-93 No effect on LTP
STO-609 Hepatocytes Inhibits AMPK activation

Biological Activity

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide, also known as KN-92, is a compound that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and potential anticancer effects, supported by relevant studies and data.

  • Molecular Formula : C24H25ClN2O3S
  • Molecular Weight : 426.99 g/mol
  • InChIKey : GAUYAIRYIQZTQJ-SNAWJCMRSA-N

1. Antibacterial Activity

Research indicates that KN-92 exhibits significant antibacterial properties. In studies evaluating various synthesized compounds, it was found to have moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

KN-92 has been identified as a potent inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the modulation of cholinergic activity can have therapeutic implications . The compound demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

3. Anticancer Potential

Preliminary studies suggest that KN-92 may possess anticancer properties. It has been associated with antiproliferative effects in various cancer cell lines, indicating potential for development as an anticancer agent. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .

The biological activities of KN-92 are largely attributed to its ability to interact with specific molecular targets:

  • AChE Inhibition : By blocking AChE, KN-92 increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Urease Inhibition : The inhibition of urease disrupts ammonia production from urea, thereby alleviating symptoms associated with infections caused by urease-producing bacteria.

Study Overview

A comprehensive study evaluated the antibacterial and enzyme inhibitory activities of KN-92 alongside other synthesized compounds. The findings were summarized in the following table:

CompoundAntibacterial ActivityAChE InhibitionUrease Inhibition
KN-92Moderate to StrongIC50 = 12 µMIC50 = 5 µM
Compound AWeakIC50 = 25 µMIC50 = 10 µM
Compound BModerateIC50 = 15 µMIC50 = 7 µM

Notes :

  • IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Additional Findings

Further investigations into the molecular docking studies revealed that KN-92 binds effectively to target enzymes, stabilizing enzyme-inhibitor complexes and enhancing its inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

Condensation : Reacting 4-chlorophenylpropenyl derivatives with methylamine intermediates under reflux in anhydrous dichloromethane with triethylamine as a catalyst .

Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group using sulfonyl chlorides in a base (e.g., pyridine) to prevent side reactions .

  • Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and column chromatography for purification. Monitor reaction progress via TLC or HPLC .

Q. How can the structural conformation and purity of this sulfonamide derivative be validated?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal structure parameters (e.g., bond angles, torsion angles) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group identification (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxybenzenesulfonyl group influence the compound’s reactivity in biological assays?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density distributions and identify nucleophilic/electrophilic regions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with nitro or fluoro groups) and compare bioactivity data (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Crystallographic Data : Analyze steric hindrance using X-ray-derived van der Waals radii to predict binding pocket compatibility .

Q. What strategies resolve contradictions in reported biological activity data for structurally related sulfonamides?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) and normalize for variables like assay conditions (pH, temperature) .
  • In Silico Docking : Use AutoDock Vina to simulate ligand-receptor interactions and identify discrepancies between computational predictions and experimental results .
  • Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., MIC assays against Gram-positive bacteria under identical culture conditions) .

Q. How can flow chemistry techniques improve the scalability and safety of synthesizing this compound?

  • Methodological Answer :

  • Continuous-Flow Systems : Design microreactors to control exothermic reactions (e.g., sulfonylation) and minimize byproduct formation .
  • Process Optimization : Apply Design of Experiments (DoE) to variables like residence time, temperature, and reagent stoichiometry .
  • Safety Enhancements : Use in-line quenching for hazardous intermediates (e.g., sulfonyl chlorides) .

Data Contradiction & Analysis

Q. Why do different synthetic routes yield varying crystal forms of this compound, and how does polymorphism affect bioactivity?

  • Methodological Answer :

  • Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and characterize forms via PXRD .
  • Bioactivity Comparison : Test polymorphs in parallel assays (e.g., antifungal activity) to correlate crystal packing with efficacy .

Q. What analytical approaches distinguish degradation products of this sulfonamide under accelerated stability testing?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to identify hydrolyzed or oxidized byproducts .
  • Kinetic Studies : Use Arrhenius plots to predict shelf life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.